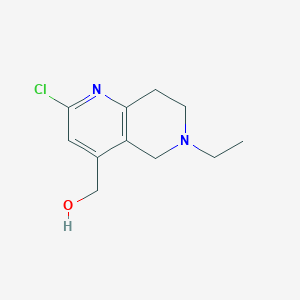

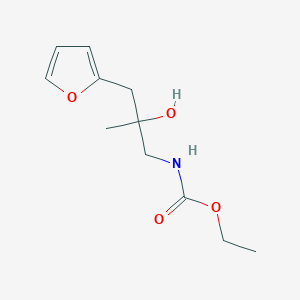

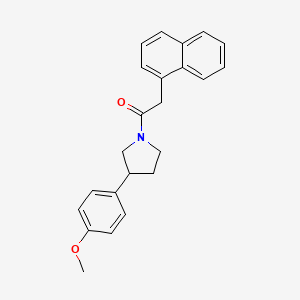

![molecular formula C7H10OS B2925742 cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one CAS No. 118597-91-4](/img/structure/B2925742.png)

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one” is a cyclic compound containing a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The “tetrahydro” prefix indicates that the compound is fully saturated, meaning it contains no double bonds or aromaticity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, possibly through a cyclization reaction . Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a five-membered thiophene ring with four carbon atoms and one sulfur atom . The “cis” configuration suggests that two substituents on the cyclopentane ring are on the same side .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. Thiophenes are typically colorless liquids with a strong aroma . They are less dense than water and insoluble in water .Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

The research into cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one and related compounds primarily focuses on their applications as catalysts in organic synthesis. For example, the cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C3H5)]2 system has been demonstrated to catalyze the Suzuki cross-coupling of heteroaryl bromides with arylboronic acids efficiently, achieving good yields even at very high substrate/catalyst ratios. This system has proven effective across a variety of substrates, including pyridines, quinolines, thiophenes, indoles, pyrimidines, and furanes (Feuerstein, Doucet, & Santelli, 2001).

Advancements in Palladium-Catalyzed Reactions

Further developments in palladium-catalyzed reactions highlight the versatility of similar catalyst systems. The palladium-tetraphosphine complex, particularly the cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)-cyclopentane-[PdCl(eta3-C3H5)]2 variant, has shown remarkable efficiency in coupling aryl halides with alkynes. This system can achieve very high substrate-to-catalyst ratios with good yields, underscoring its utility in synthesizing complex organic molecules (Feuerstein, Berthiol, Doucet, & Santelli, 2003).

Enhancing Chemical Synthesis Processes

The research also extends to enhancing various chemical synthesis processes, including the Heck reaction with heteroaryl halides and the coupling of aryl bromides with 1-alkynols. These studies demonstrate the catalyst's ability to facilitate these reactions efficiently, achieving high turnover numbers and good yields across different reaction conditions (Berthiol, Feuerstein, Doucet, & Santelli, 2002); (Feuerstein, Doucet, & Santelli, 2004).

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses . Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science.

Propiedades

IUPAC Name |

(3aR,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUHSXWRJNEGPK-OLQVQODUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSCC2CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CSC[C@@H]2CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

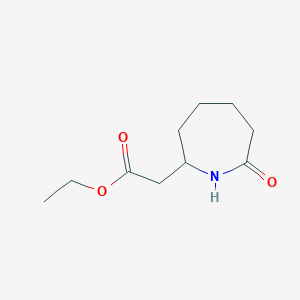

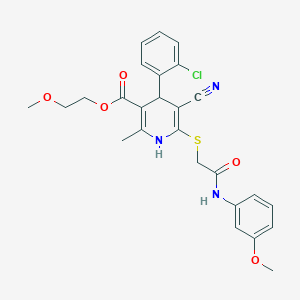

![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)

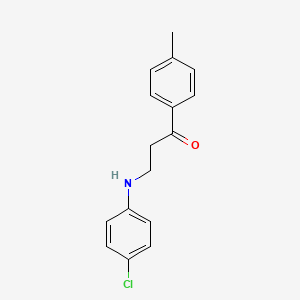

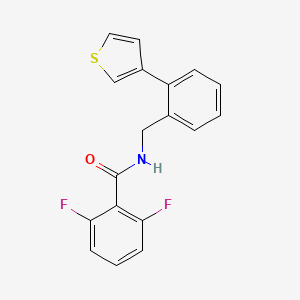

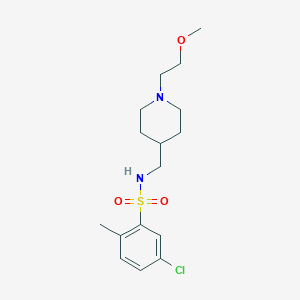

![N-(furan-2-ylmethyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2925674.png)

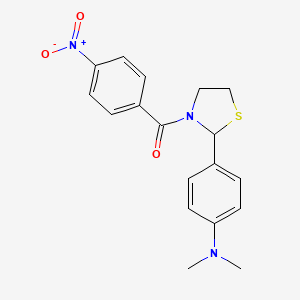

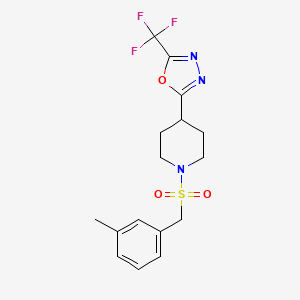

![Ethyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925679.png)